Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione is an organic compound characterized by its unique structure, which includes two phenyl rings substituted with pentyloxy groups and connected by an ethane-1,2-dione moiety. This compound belongs to the class of α-dicarbonyl compounds, which are known for their interesting chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione typically involves the reaction of 3,4-bis(pentyloxy)benzaldehyde with an appropriate reagent to form the desired dione. One common method is the oxidative coupling of the aldehyde using reagents such as manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions in batch or continuous flow reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Common solvents include dichloromethane (CH₂Cl₂) and toluene, while reaction temperatures typically range from 25°C to 80°C .
Chemical Reactions Analysis
Types of Reactions
Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of photoconductive materials and as a component in organic electronic devices
Mechanism of Action
The mechanism of action of Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione involves its interaction with molecular targets through its α-dicarbonyl moiety. This functional group can participate in various chemical reactions, including nucleophilic addition and coordination with metal ions. These interactions can modulate biological pathways and influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar in structure but with methoxy groups instead of pentyloxy groups.
1,2-bis(3-(octyloxy)phenyl)ethane-1,2-dione: Contains octyloxy groups instead of pentyloxy groups
Properties
CAS No. |
98517-21-6 |
---|---|
Molecular Formula |
C34H50O6 |
Molecular Weight |
554.8 g/mol |
IUPAC Name |
1,2-bis(3,4-dipentoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C34H50O6/c1-5-9-13-21-37-29-19-17-27(25-31(29)39-23-15-11-7-3)33(35)34(36)28-18-20-30(38-22-14-10-6-2)32(26-28)40-24-16-12-8-4/h17-20,25-26H,5-16,21-24H2,1-4H3 |
InChI Key |
LPZDVUJVNBXERE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OCCCCC)OCCCCC)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.